
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate, also known as Methyl-PPC, is an organic compound belonging to the class of pyrroles. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. Methyl-PPC has been used in a variety of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate has been used in a variety of scientific research applications due to its unique properties. It has been used as a substrate for the production of biocatalysts, as a reagent in the synthesis of organic compounds, and as a starting material for the synthesis of pharmaceuticals. It has also been used in the synthesis of heterocyclic compounds, and as a reagent in the synthesis of polymers.
Mecanismo De Acción
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is an organic compound that is believed to act as an agonist at several different receptors in the body. It is believed to act as an agonist at the mu-opioid receptor, which is involved in pain perception and reward. It is also believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is believed to have a number of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have anti-depressant and anti-psychotic effects. In addition, it has been shown to have neuroprotective and neurotrophic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also relatively inexpensive, making it an attractive option for use in research studies. However, there are some limitations to its use in laboratory experiments. It is a relatively small molecule, making it difficult to detect in complex biological systems. In addition, its effects on different receptors may vary, making it difficult to predict its effects in different contexts.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate. One potential direction is to explore its potential as an analgesic or anti-inflammatory agent. Another potential direction is to investigate its potential as a neuroprotective or neurotrophic agent. Additionally, further research could be conducted to explore its potential as an antidepressant or antipsychotic agent. Finally, additional research could be conducted to explore its potential as a substrate for the production of biocatalysts or as a reagent in the synthesis of organic compounds.
Métodos De Síntesis
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate can be synthesized by several different methods. One method involves reacting pyrrole with ethylbenzene in the presence of sulfuric acid as a catalyst. This reaction produces a mixture of methyl-PPC and ethyl-PPC, which can then be separated by column chromatography. Another method involves the reaction of pyrrole with ethylbenzene in the presence of a palladium catalyst. This reaction produces a mixture of methyl-PPC and ethyl-PPC, which can then be separated by fractional distillation.
Propiedades
IUPAC Name |
methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10(11-6-4-3-5-7-11)12-8-15-9-13(12)14(16)17-2/h3-10,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJFLMISHGBYCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CNC=C2C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724395 |
Source


|
| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
CAS RN |
1313712-50-3 |
Source


|
| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



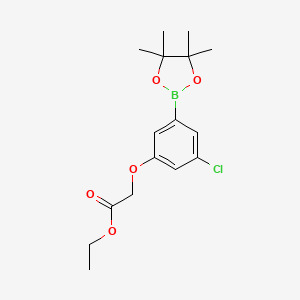
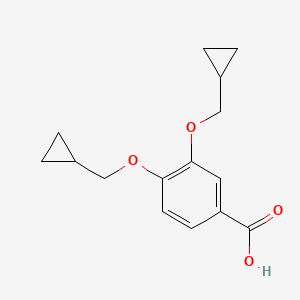

![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)

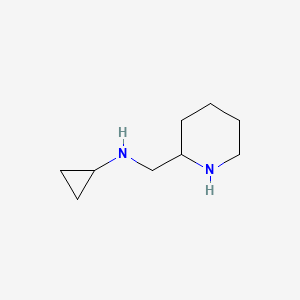
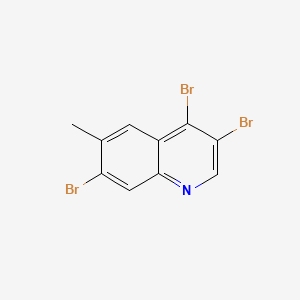
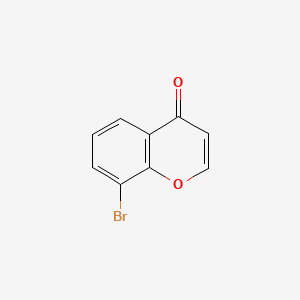
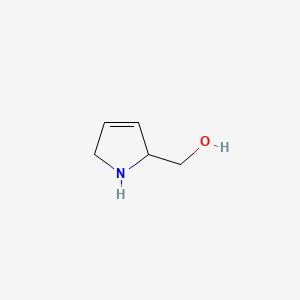
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B578593.png)
![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)
![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)